6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16590680
InChI: InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26)
SMILES:
Molecular Formula: C20H33N5O2
Molecular Weight: 375.5 g/mol

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone

CAS No.:

Cat. No.: VC16590680

Molecular Formula: C20H33N5O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone -

Specification

Molecular Formula C20H33N5O2
Molecular Weight 375.5 g/mol
IUPAC Name 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Standard InChI InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26)
Standard InChI Key IOHVCOPUMJERAE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises a 2(1H)-quinolinone backbone (a bicyclic system with a ketone group at position 2) linked via a butoxy chain to a 1-cyclohexyltetrazole moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is substituted at position 1 with a cyclohexyl group . The IUPAC name, 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone, reflects this arrangement .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₂₀H₂₅N₅O₂
Molecular weight367.44 g/mol
SMILES notationC1CCC(CC1)C2=NN=NN2CCCC...
InChIKeyPIPMHPLIKCMLCF-UHFFFAOYSA-N

The stereoelectronic properties of the tetrazole ring contribute to its metabolic stability and binding affinity for enzymatic targets like PDE3 .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 6-hydroxy-2(1H)-3,4-dihydroquinolinone and 5-(4-chlorobutyl)-1-cyclohexyltetrazole under alkaline conditions . This reaction proceeds through an SN2 mechanism, with the hydroxyl group of the quinolinone attacking the chlorobutyl intermediate.

Table 2: Reaction Conditions and Yield

ParameterDetailSource
SolventDimethylformamide (DMF)
Temperature80–90°C
CatalystPotassium carbonate
Yield~75% (optimized)

Industrial-Scale Production

Patent US20030045549A1 discloses methods for producing polymorphic forms of the compound, emphasizing controlled crystallization from ethanol-water mixtures to obtain Form I (thermodynamically stable) and Form II (metastable) . These forms differ in dissolution rates, impacting bioavailability .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 179–180°C and moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL at 25°C) . Its logP value of 3.1 suggests moderate lipophilicity, facilitating membrane permeability.

Table 3: Physicochemical Data

PropertyValueSource
Melting point179–180°C
Solubility in DMSO12 mg/mL
LogP3.1
pKa (tetrazole NH)~4.5

Polymorphism and Crystalline Forms

Polymorphic Characterization

Two polymorphs have been identified:

  • Form I: Monoclinic crystals with a density of 1.28 g/cm³, stable under ambient conditions .

  • Form II: Orthorhombic crystals with enhanced solubility but lower thermal stability (decomposition at 165°C) .

Differential scanning calorimetry (DSC) endotherms at 178°C (Form I) and 172°C (Form II) confirm distinct lattice energies .

Pharmacological Activity and Mechanism

PDE3 Inhibition and Cardioprotection

As a cilostazol metabolite, the compound inhibits PDE3, elevating intracellular cAMP levels and activating protein kinase A (PKA) . PKA potentiates mitochondrial Ca²⁺-activated K⁺ (mitoKCa) channels, reducing ischemia-reperfusion injury in cardiomyocytes .

Table 4: In Vitro Cardioprotective Effects

ParameterResultSource
EC₅₀ (mitoKCa activation)10 μM
Infarct size reduction67.2% → 33.6% (rabbit model)

Structure-Activity Relationships

The tetrazole ring’s electron-deficient nature enhances PDE3 binding, while the cyclohexyl group improves metabolic stability by shielding against cytochrome P450 oxidation .

Pharmacokinetics and Metabolism

Metabolic Pathways

Hepatic cytochrome P450 3A4 mediates oxidation of the quinolinone ring, yielding hydroxylated derivatives . Renal excretion accounts for 40% of clearance, with a plasma half-life of 8–12 hours .

ParameterValueSource
GHS classificationH361d (suspected reproductive toxicity)
Recommended PPEGloves, lab coat, eye protection

Regulatory Status and Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator